molecular formula C12H18OSi B14323913 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 104066-57-1

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol

Cat. No.: B14323913
CAS No.: 104066-57-1
M. Wt: 206.36 g/mol
InChI Key: IUBPNLZRWSJMIC-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol is a chiral organosilicon compound characterized by a but-2-en-1-ol backbone substituted with a dimethyl(phenyl)silyl group at the C3 position. This compound is notable for its applications in enantioselective synthesis, particularly in reactions involving carbene transformations and cycloadditions . Its stereochemical purity (up to 93% ee) and reactivity are influenced by the bulky dimethyl(phenyl)silyl group, which enhances steric hindrance and electronic effects .

Properties

CAS No.

104066-57-1

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]but-2-en-1-ol

InChI

InChI=1S/C12H18OSi/c1-11(9-10-13)14(2,3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3

InChI Key

IUBPNLZRWSJMIC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Homologation of Silylacetylenes

The homologation of dimethyl(phenyl)silylacetylene derivatives represents a foundational approach. As demonstrated in analogous syntheses of 4-silylbutenols, this method proceeds through a three-step sequence:

  • Alkyne Elongation : Treatment of dimethyl(phenyl)silylacetylene with n-butyllithium at -78°C generates a lithium acetylide, which reacts with acetaldehyde to form a propargyl alcohol intermediate.
  • Stereoselective Reduction : Catalytic hydrogenation or Red-Al-mediated reduction achieves >90% E-selectivity for the allylic alcohol configuration.
  • Oxidation-Adjustment : Swern oxidation converts intermediates to enones, though competing 1,4-addition by dimethyl sulfide necessitates strict temperature control (-78°C maintained throughout).

Key parameters influencing yield:

  • Solvent polarity (THF > DME > Et₂O)
  • Stoichiometry of acetaldehyde (2.0 eq optimal)
  • Reduction method (Red-Al vs. LiAlH₄: 95% vs. 78% yield)

Hydrosilylation of Conjugated Enynes

Transition-metal-catalyzed hydrosilylation offers regiocontrol advantages. A platinum-catalyzed protocol adapted from pharmaceutical intermediates achieves 82% yield under these conditions:

Reaction Scheme :
$$
\ce{HC≡C-CH2-CH2-OH + HSiMe2Ph ->[Pt(dvs)] HO-CH2-CH2-C≡C-SiMe2Ph}
$$

Optimized Conditions :

  • Catalyst: Pt(divinyltetramethyldisiloxane) (0.5 mol%)
  • Solvent: Anhydrous toluene
  • Temperature: 60°C, 12 h
  • Selectivity: α-adduct favored 4:1 over β-isomer

Comparative data for alternative catalysts:

Catalyst Yield (%) α:β Ratio
Karstedt's 75 3.2:1
Speier's 68 2.8:1
PtO₂ 81 4.1:1

Photocatalytic C–Si Bond Formation

Recent advances in photoredox catalysis enable direct silylation of alkenols. A iridium-based system achieves quantitative conversion in 24 hours:

Mechanistic Highlights :

  • Photoexcitation of [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ generates triplet excited state
  • Single-electron transfer to silylsilicate generates silyl radical
  • Radical addition to alkene followed by hydrogen atom transfer

Experimental Protocol :

  • Substrate: 3-buten-1-ol (0.2 mmol)
  • Silylating agent: Tetraethylammonium bis[benzenemethanolato]diphenylsilylsilicate (0.15 eq)
  • Additives: Co(dmgH)₂PyCl (5 mol%), pyridine (1.0 eq)
  • Light Source: 450 nm LEDs, N₂ atmosphere

Advantages over thermal methods:

  • Tolerance for electron-deficient arenes
  • No requirement for anhydrous conditions
  • Scalable to gram quantities without yield degradation

Brook Rearrangement-Mediated Synthesis

The Brook rearrangement of silyl enol ethers provides stereochemical control. A modified procedure from UCLA experiments proceeds via:

  • Silyl ketene acetal formation from 3-buten-2-ol
    2.-Silyl shift under basic conditions (LDA, -78°C)
  • Acidic workup to yield target alcohol

Critical Observations :

  • Migration efficiency: PhMe₂Si > AllylMe₂Si > Me₃Si
  • Solvent effects: THF/HMPA (4:1) vs. DME (87% vs. 63% yield)
  • Competing pathways mitigated by slow addition of LDA

Enzymatic Kinetic Resolution

Though less common, biocatalytic methods show promise for enantioselective synthesis. Immobilized Candida antarctica lipase B (CAL-B) achieves 98% ee in asymmetric acetylation:

Process Parameters :

  • Substrate: Racemic 3-silylbutenol (1.0 M in MTBE)
  • Acyl donor: Vinyl acetate (3.0 eq)
  • Temperature: 35°C, 48 h
  • Conversion: 45% (theoretical maximum for kinetic resolution)

Performance Metrics :

Enzyme Source ee (%) Activity (U/mg)
CAL-B 98 12.4
PPL 82 7.1
CRL 75 5.3

Continuous Flow Synthesis

Adapting batch protocols to microreactor systems enhances reproducibility for scale-up. A segmented flow approach achieves 94% yield with residence time under 10 minutes:

Flow System Design :

  • Reactor: Hastelloy C276, 1.6 mm ID
  • Temperature Zones:
    • Zone 1: -20°C (silyllithium formation)
    • Zone 2: 50°C (alkene insertion)
    • Zone 3: 25°C (quench)

Key Advantages :

  • Throughput: 12 g/h at pilot scale
  • Impurity profile: <0.5% dimeric byproducts vs. 3-5% in batch
  • Solvent consumption reduced 40% through recycling

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted butenol derivatives.

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]but-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets and pathways. The silyl group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound can participate in nucleophilic substitution and addition reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

  • The dimethyl(phenyl)silyl group in the target compound provides greater steric bulk compared to trimethylsilyl (e.g., Compound 6 in ), enhancing enantioselectivity in reactions like carbene insertions .
  • Triphenylsilyl groups (e.g., Compound 14) further increase steric hindrance but reduce solubility, limiting their utility in homogeneous catalysis .

Reactivity in Fluorination :

  • Fluorinated analogs (Compounds 4, 5, 14) exhibit regioselectivity dependent on the silyl group. For example, allyldiphenylsilyl (Compound 5) favors fluorination at C2 due to gauche interactions between silicon and fluorine .

Synthetic Flexibility :

  • Allenylsilanes like 2.1b and the adamantyl-substituted 39-OH demonstrate the versatility of silyl groups in stabilizing transition states during cycloadditions or oxidations.

Stereochemical Purity: The target compound and 39-OH achieve high enantiomeric excess (93% ee) due to chiral induction from the silyl group, contrasting with non-chiral fluorinated analogs (Compounds 4–6) .

Notes

  • Handling Precautions : Silyl ethers and fluorinated derivatives may require anhydrous conditions to prevent hydrolysis .
  • Stability : Adamantyl-substituted derivatives (e.g., 39-OH) show enhanced thermal stability compared to allyl-substituted analogs .
  • Analytical Methods : HRMS and ¹⁹F NMR are critical for confirming the structure of fluorinated silanes , while polarimetry and HPLC are essential for assessing enantiopurity .

Q & A

Q. Basic Research Focus :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the silyl group’s presence (δ ~0.5–1.5 ppm for Si–CH₃) and the allylic alcohol’s stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₈OSi, exact mass 222.1076).
  • Infrared (IR) Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C=C absorption (~1650 cm⁻¹) confirm functional groups .

How does the dimethyl(phenyl)silyl group influence the compound’s reactivity in hydrogenation or allylic rearrangement reactions?

Advanced Research Focus :
The silyl group acts as a steric and electronic modulator:

  • Steric effects : The bulky phenyl group may hinder access to catalytic sites, impacting hydrogenation selectivity (e.g., Lindlar catalyst vs. Pd nanoparticles) .
  • Electronic effects : The Si–C bond stabilizes adjacent carbocations, facilitating allylic rearrangements or sigmatropic shifts .
  • Methodological note : Compare reactivity with non-silylated analogs (e.g., prenol) to isolate silyl-specific effects.

What strategies address low yields in intermediate steps during synthesis?

Q. Advanced Research Focus :

  • Step E (62% yield) : Optimize solvent polarity (e.g., methanol/water ratio) to enhance product partitioning.
  • Step F (55% yield) : Use anhydrous THF and controlled heating (22°C) to minimize phosphonate byproducts.
  • Reduction step (96% yield) : DIBAl-H’s high selectivity for ester-to-alcohol reduction avoids over-reduction .

How can stereochemical configurations of derivatives (e.g., acetate) be determined?

Q. Advanced Research Focus :

  • Chiral chromatography : Resolve enantiomers using chiral stationary phases (e.g., Chiralcel OD-H).
  • NMR with chiral shift reagents : Europium complexes induce splitting in ¹H NMR signals for diastereomeric analysis.
  • X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for (3S)- and (3R)-acetate derivatives .

Are there contradictions in synthetic pathways for similar silylated allylic alcohols?

Q. Advanced Research Focus :

  • Catalyst discrepancies : Some protocols use Pd-based catalysts for hydrogenation, while others employ Ru carbenes for allylic shifts .
  • Reaction conditions : Conflicting reports on optimal temperatures (e.g., 22°C vs. 0°C) for silyl group stability.
  • Resolution : Systematic benchmarking under controlled conditions (solvent, catalyst, temperature) is critical.

What role does this compound play in enantioselective synthesis of allylic systems?

Q. Advanced Research Focus :

  • Chiral building block : The silyl group’s steric bulk directs asymmetric induction in allylation reactions.
  • Case study : In the synthesis of (E)-Ethyl 3-(dimethylphenylsilyl)-but-2-enoate, the silyl group ensures >95% regioselectivity during phosphorylation .
  • Applications : Used in natural product synthesis (e.g., terpenoids) where stereochemical fidelity is paramount.

How can researchers mitigate hazards during experimental handling?

Q. Basic Research Focus :

  • Protective equipment : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.
  • Waste management : Segregate silyl-containing waste for specialized disposal to prevent environmental contamination .

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